2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide is a useful research compound. Its molecular formula is C17H26N4O3S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-acetamido-4-(methylsulfanyl)-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide (CAS Number: 2669731-26-2) is a novel synthetic derivative with potential biological activities. This article focuses on its biological activity, including antimicrobial, anti-inflammatory, and COX inhibitory effects, supported by research findings and case studies.
Structure
The chemical structure of the compound is characterized by the following components:
- Acetamido group : Contributes to its solubility and biological activity.
- Methylsulfanyl group : Enhances lipophilicity and may influence metabolic stability.
- Pyrazin-2-yloxy substituent : Potentially enhances receptor binding affinity.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C16H24N2O2S |
Molecular Weight | 320.44 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain related compounds possess activity against various strains of bacteria including MRSA, E. coli, and K. pneumoniae .
Case Study: Antimicrobial Screening
A study involving the synthesis and evaluation of related compounds demonstrated that certain derivatives showed up to 97% inhibition against E. coli at specific concentrations (IC50 values ranging from 0.1 to 0.3 µM) . This suggests that the compound may also exhibit similar or enhanced antimicrobial properties.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
COX Inhibition Assay Results
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Indomethacin | 0.039 | 0.1 | 0.39 |
Compound X | 9.14 | 0.31 | 29.45 |
The selectivity index indicates that the compound may preferentially inhibit COX-2 over COX-1, suggesting a favorable profile for reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The tested derivatives exhibited varying degrees of cytotoxicity against human cell lines.
Cytotoxicity Results
Compound | CC50 (µM) | Hemolysis (%) |
---|---|---|
Compound X | >100 | <5 |
Results showed that the compound had a high therapeutic index, indicating low cytotoxicity at effective doses .
Propriétés
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-(4-pyrazin-2-yloxycyclohexyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-12(22)20-15(7-10-25-2)17(23)21-13-3-5-14(6-4-13)24-16-11-18-8-9-19-16/h8-9,11,13-15H,3-7,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYXRTCFPRFPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.